5-(1-amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves the reaction of barbituric acid with 1-amino-2-phenoxyethanone under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1-amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, although more research is needed.
Industry: Primarily used as a herbicide due to its ability to inhibit the growth of various weed species.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones, specifically auxins. It disrupts the normal growth processes of plants by interfering with auxin signaling pathways, leading to uncontrolled growth and eventual death of the plant. This mechanism is similar to that of other auxin-type herbicides such as 2,4-dichlorophenoxyacetic acid .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: Another auxin-type herbicide with a similar mechanism of action.
5-acylbarbituric acid: A precursor compound used in the synthesis of 5-(1-amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione.
Uniqueness
This compound stands out due to its broad spectrum of weed control and good crop safety profile. It has shown excellent post-emergent herbicidal activity, making it a promising candidate for further development as a commercial herbicide .
Properties
IUPAC Name |
5-(1-amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-16-12(18)11(13(19)17(2)14(16)20)10(15)8-21-9-6-4-3-5-7-9/h3-7H,8,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOPBTAQOJFTBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(COC2=CC=CC=C2)N)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=C(COC2=CC=CC=C2)N)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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